(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O3/c22-21(23,24)17-5-3-16(4-6-17)20(28)25-14-15-9-11-26(12-10-15)19(27)8-7-18-2-1-13-29-18/h1-8,13,15H,9-12,14H2,(H,25,28)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIQDJSFZOVMCF-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a complex structure that includes a piperidine moiety, a furan ring, and a trifluoromethyl group, which may enhance its interactions with biological targets.
The compound's molecular formula is , with a molecular weight of approximately 427.45 g/mol. The presence of the trifluoromethyl group is notable for its influence on the lipophilicity and metabolic stability of the compound, potentially enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The furan ring and the trifluoromethyl group likely play crucial roles in binding to these targets. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation pathways. The piperidine moiety may also contribute to the overall conformation and stability of the compound, affecting its binding affinity to biological macromolecules.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, mediated through pathways such as the inhibition of cyclin-dependent kinases (CDKs) .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. Its sulfonamide component is known for antibacterial properties, which may be enhanced by the structural features provided by the furan and piperidine groups. Studies have reported effective inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Cancer Cell Line Study : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values varied depending on the cell line, indicating selective cytotoxicity which could be exploited for targeted cancer therapies .
- Antimicrobial Testing : In vitro assays against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting it could serve as a lead compound for developing new antibiotics.
- Inflammation Model : In animal models of inflammation, administration of this compound resulted in reduced swelling and pain, supporting its potential use in treating inflammatory diseases .
Data Summary Table
Scientific Research Applications
Structural Characteristics
The molecular structure of this compound features several distinct functional groups:
- Furan ring : Known for its ability to participate in various chemical reactions and biological interactions.
- Piperidine moiety : Often associated with pharmacological activity due to its nitrogen atom, which can interact with biological targets.
- Trifluoromethyl group : Imparts unique electronic properties that may enhance the compound's biological activity.
The molecular formula is with a molecular weight of approximately 413.518 g/mol .
Anticancer Applications
Recent studies have indicated that compounds containing similar structural motifs exhibit promising anticancer activity. For instance:
- Molecular Hybridization : The combination of furan and piperidine structures has been shown to enhance anticancer properties by targeting multiple pathways in cancer cells .
A notable case study demonstrated that a related compound exhibited significant growth inhibition against various cancer cell lines, suggesting that (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide could similarly affect tumor growth .
Antimicrobial Activity
The presence of the piperidine and trifluoromethyl groups may also confer antimicrobial properties. Compounds with similar frameworks have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential for developing new antibiotics .
Case Studies
- Anticancer Efficacy : A study investigated the efficacy of a structurally similar compound in inhibiting human tumor cell lines. The results showed an average growth inhibition rate of 12.53%, highlighting the potential for further development .
- Antimicrobial Testing : Another study focused on derivatives featuring trifluoromethyl groups, revealing strong antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa. This suggests that this compound could be explored for similar applications .
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | Target Organism/Cell Type | Observed Effect |
|---|---|---|---|
| Anticancer | Similar furan-piperidine derivatives | Various cancer cell lines | Growth inhibition |
| Antimicrobial | Trifluoromethyl derivatives | E. coli, P. aeruginosa | Significant inhibition |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Piperidine Core Modifications
- Compound 7a (): N-(1-(4-(3-Ethylureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide Substituents: A 4-(3-ethylureido)benzyl group at the piperidine 1-position and a 3-(trifluoromethyl)benzamide at the 4-position.
- Compound 14a (): 1-Ethyl-3-(4-((1-(3-fluoro-4-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)phenyl)urea Substituents: A 3-fluoro-4-(trifluoromethyl)benzoyl group at the piperidine 1-position.
Trifluoromethyl Benzamide Variations
- Compound 6e (): N-(1-(4-Aminobenzyl)piperidin-4-yl)-3-(1,1,2,2-tetrafluoroethyl)benzamide Substituents: A 3-(tetrafluoroethyl)benzamide group. Key Difference: The target compound’s 4-(trifluoromethyl)benzamide offers a more compact and electronegative profile, which may enhance solubility and bioavailability compared to the bulkier tetrafluoroethyl group .
- Flutolanil (): N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide Substituents: A 2-(trifluoromethyl)benzamide with a 3-isopropoxyphenyl group.
Spectral and Physicochemical Properties
Mass Spectrometry (MS)
- Compound 7a (): HRMS m/z 449.2086 [M + H]+.
- Compound 7c (): HRMS m/z 467.1992 [M + H]+.
- Target Compound : Predicted molecular weight ~480–500 g/mol (based on structural analogs). The trifluoromethyl group would contribute a distinct isotopic pattern in HRMS.
1H-NMR Signatures
- Furan Protons : Expected δ 6.2–7.4 ppm (olefinic and aromatic protons).
- Acryloyl CH=CH : Characteristic doublet of doublets (J ≈ 15–16 Hz) at δ 6.5–7.0 ppm.
- Trifluoromethyl Benzamide : Deshielded aromatic protons at δ 7.6–8.2 ppm.
Comparatively, Compound 6e () shows benzamide protons at δ 7.3–8.1 ppm, while Compound 14a () exhibits urea NH signals at δ 5.5–6.0 ppm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
